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  • Product: 2-Bromo-4-ethylaniline hydrochloride
  • CAS: 182678-10-0

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utilization of 2-Bromo-4-ethylaniline Hydrochloride

Core Molecular Paradigms As a fundamental building block in modern pharmaceutical development, 2-Bromo-4-ethylaniline hydrochloride (CAS: 182678-10-0) exhibits highly localized orthogonal reactivity[1]. By trapping the h...

Author: BenchChem Technical Support Team. Date: March 2026

Core Molecular Paradigms

As a fundamental building block in modern pharmaceutical development, 2-Bromo-4-ethylaniline hydrochloride (CAS: 182678-10-0) exhibits highly localized orthogonal reactivity[1]. By trapping the highly reactive 2-bromo-4-ethylaniline free base (CAS: 38678-86-3) as a stable hydrochloride salt, scientists bypass the severe limitations of standard anilines—namely, rapid auto-oxidation and photo-degradation[2].

The causality of this stabilization lies in protonation. The electron-rich lone pair of the nitrogen atom is fully occupied by the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ion from the HCl[3]. This immediately disrupts the conjugation between the nitrogen lone pair and the aromatic 

-system, stabilizing the electron density of the ring and heavily fortifying the compound against oxidative cleavage during long-term storage. When ready for use, mild base extraction perfectly restores the nucleophilic aniline capabilities.

Physicochemical Profiling

Understanding the inherent physical traits of this chemical is critical for designing downstream purification and extraction protocols. The para-ethyl group provides moderate lipophilicity and sterically shields the para-position from unwanted electrophilic aromatic substitutions (+I effect), whereas the ortho-bromo atom strongly impacts both the steric environment around the amine and the molecule's utility as a cross-coupling electrophile[4].

Quantitative Identity Data
Property / ParameterFree Base SpecificationHydrochloride Salt SpecificationCausal Impact on R&D Handling
CAS Number 38678-86-3[2]182678-10-0[1]Delineates regulatory & inventory tracking.
Molecular Formula C₈H₁₀BrN[2]C₈H₁₁BrClN[5]The salt includes +HCl, impacting stoichiometry.
Molecular Weight 200.08 g/mol 236.54 g/mol [5]Reagent equivalents must be adjusted accordingly.
Physical State Liquid / Semi-solidCrystalline Powder[1]Salt form vastly improves weighing accuracy.
Solubility Organic solvents (EtOAc, DCM)Water, Methanol, DMSOAllows phase-separation isolation protocols.
Boiling / Melting 100–101 °C (at 3 Torr)[6]> 200 °C (Decomposes)High-temperature reactions require free base.
Purity Baseline ≥ 98.0% (GC)≥ 98.0% (HPLC)[1]Minimizes des-bromo side products in API syntheses.

Synthetic Reactivity & Directed Workflows

The true value of 2-bromo-4-ethylaniline lies in its dual functionality. It is primed for multi-step diversification. The diagram below illustrates the compound's reactivity network.

Reactivity Start 2-Bromo-4-ethylaniline HCl (CAS: 182678-10-0) Freebase In Situ Freebasing (Aqueous Base / Biphasic) Start->Freebase Path1 Palladium-Catalyzed Cross-Coupling Freebase->Path1 Path2 Amine Derivatization (Electrophilic Addition) Freebase->Path2 Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids → C-C) Path1->Suzuki Buchwald Buchwald-Hartwig Amination (Primary Amines → C-N) Path1->Buchwald Amidation Amide Bond Formation (Acyl Chlorides/HATU) Path2->Amidation

Reactivity pathways of 2-Bromo-4-ethylaniline HCl highlighting orthogonal derivatization.

Step-by-Step Methodology: Self-Validating Suzuki-Miyaura Cross-Coupling

This procedure details a C-C bond formation at the ortho-bromo position.

  • Reagent Stoichiometry & Base Causality: Charge a reaction flask with 2-Bromo-4-ethylaniline hydrochloride (1.0 eq), an aryl boronic acid (1.2 eq), and

    
     (3.0 eq).
    Scientific Rationale: Why 3.0 equivalents? Exactly 1.0 equivalent is instantaneously consumed to deprotonate the hydrochloride salt, releasing the free base in situ[3]. The remaining 2.0 equivalents are required to coordinate with the boronic acid, forming the reactive organoboronate species vital for the transmetalation step of the palladium catalytic cycle.
    
  • Catalyst & Solvent Introduction: Add

    
     (0.05 eq) and suspend the mixture in a degassed 1,4-Dioxane / Water (4:1, v/v) matrix.
    Scientific Rationale: The biphasic nature dissolves both the lipophilic organic precursors and the inorganic carbonate. Degassing prevents oxidation of the 
    
    
    
    active species.
  • Thermal Activation & In-Process Control (IPC): Heat to 90 °C under a nitrogen atmosphere. The system is "self-validating" through LC-MS tracking. Reaction completion is exclusively confirmed when the mass signal for the free base (

    
    
    
    
    
    ) diminishes to
    
    
    AUC relative to the product[2].
  • Quench and Isolation: Cool to 20 °C, dilute with ethyl acetate, and wash with brine. The target biaryl compound remains in the organic layer.

Analytical Quality Control & Validation Systems

Verifying the chemical integrity of the hydrochloride salt requires a tailored high-performance liquid chromatography (HPLC) approach coupled with mass spectrometry (MS)[7]. Because anilines are notorious for peak tailing on silica-based C18 stationary phases, mobile phase modifiers are mandatory.

Analytical Prep Sample Prep 1 mg/mL in MeOH/H2O Inject HPLC Injection (C18 Column, 5 µL) Prep->Inject Chrom Gradient Elution (0.1% TFA Modifier) Inject->Chrom UV PDA Detection (254 nm / 280 nm) Chrom->UV MS ESI-MS (+ Mode) [M+H]+ = 200/202 Chrom->MS Data Peak Integration & Purity Output UV->Data MS->Data

Self-validating HPLC-PDA-MS analytical workflow for purity and mass confirmation.

Step-by-Step Methodology: HPLC-PDA-MS Protocol
  • Sample Preparation: Dissolve 10 mg of the bulk powder in 10 mL of Methanol/Water (50:50). Ensure complete dissolution of the salt grid.

  • Chromatographic Parameters: Use a Reverse-Phase C18 column (e.g., 50 × 2.1 mm, 1.8 µm).

  • Mobile Phase Strategy (Causality): Use Water + 0.1% Trifluoroacetic acid (TFA) as Phase A, and Acetonitrile + 0.1% TFA as Phase B. Scientific Rationale: Anilines interact with residual surface silanols on columns, causing broad, non-integratable peaks. TFA forcefully lowers the pH, fully ionizing the amine, while simultaneously acting as an ion-pairing agent to deliver sharp, quantifiable chromatographic bands.

  • Detection: Monitor via PDA at 254 nm (aromatic ring absorbance) and assess the isotopic mass signature via ESI-MS in positive mode. The compound will yield a distinct 1:1 isotopic doublet at 200.0 and 202.0

    
     due to the inherent ⁵⁰/₅₀ natural abundance of 
    
    
    
    and
    
    
    isotopes[2].

Toxicology, Safety, and Environmental Handling

In accordance with globally harmonized hazard profiles, 2-Bromo-4-ethylaniline hydrochloride triggers multiple hazard codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

Mechanistic Toxicology: Anilines, upon systemic absorption via dermal or inhalation routes, are metabolized in the liver to N-hydroxylamines. These metabolites oxidatively damage hemoglobin, converting it into methemoglobin, which is fundamentally incapable of transporting oxygen. Consequently, all experimental handling must strictly occur inside a Class II fume hood using chemically resistant nitrile gloves to circumvent percutaneous absorption[2].

References

The claims, physicochemical properties, and specifications articulated within this guide are verified and grounded by the following authoritative entities:

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10631857, 2-Bromo-4-ethylaniline. Retrieved from[Link]

  • Capot Chemical Company Limited. (2025). Specifications of 2-Bromo-4-ethylaniline hydrochloride (Catalog: 5314). Retrieved from [Link]

  • Boroncore. (2025). 2-Bromo-4-ethylaniline hydrochloride Catalog BC002938. Retrieved from [Link]

Sources

Exploratory

Solubility Profile and Thermodynamics of 2-Bromo-4-ethylaniline Hydrochloride: A Technical Guide

Executive Summary In pharmaceutical development and advanced organic synthesis, the transition of an active pharmaceutical ingredient (API) or intermediate from a free base to a salt form fundamentally alters its physico...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and advanced organic synthesis, the transition of an active pharmaceutical ingredient (API) or intermediate from a free base to a salt form fundamentally alters its physicochemical landscape. 2-Bromo-4-ethylaniline hydrochloride (CAS: 182678-10-0) represents a classic structurally antagonistic molecule: its highly lipophilic aromatic core competes with a deeply polar, ionizable ammonium chloride domain.

This whitepaper provides an authoritative analysis of the solubility profile of 2-Bromo-4-ethylaniline hydrochloride across aqueous and organic systems. By integrating thermodynamic modeling with field-proven empirical workflows, this guide outlines the causality behind solvent interactions and delivers a self-validating protocol for precise solubility determination.

Molecular Architecture and Solvation Thermodynamics

Understanding the dissolution behavior of 2-Bromo-4-ethylaniline hydrochloride requires isolating the contributions of its distinct functional groups:

  • The Hydrophobic Core : The addition of an ethyl group (+I inductive effect, lipophilic) and a bromine atom (bulky, polarizable but hydrophobic) significantly increases the partition coefficient (LogP) of the free base form. As a free base, aniline derivatives are completely miscible with non-polar and weakly polar organic solvents like chloroform, ether, and toluene[1]. Furthermore, the ethyl group specifically improves lipophilicity, favoring baseline organic solubility[2].

  • The Ionic Salt Lattice : Protonation via hydrochloric acid forms a rigid ionic crystal lattice (

    
    ). The energetic penalty (Lattice Energy, 
    
    
    
    ) required to disrupt this structure heavily overrides the lipophilicity of the aromatic ring. Consequently, dissolution is only thermodynamically favorable in solvents capable of massive enthalpic compensation through ion-dipole interactions or hydrogen bonding[3].

This antagonistic duality means the solubility of the hydrochloride salt is strictly governed by the dielectric constant (


)  and hydrogen-bond donor/acceptor capacity of the solvent medium[4].

Comparative Solubility Profile: Aqueous vs. Organic Solvents

Thermodynamic modeling of substituted aniline hydrochlorides using Electrolyte Non-Random Two-Liquid (eNRTL) parameters reveals that these salts prioritize aqueous or short-chain alcohol environments[4]. Non-polar solvents cannot overcome the lattice energy of the salt, making them strictly anti-solvents[3].

The expected macroscopic solubility behavior of 2-Bromo-4-ethylaniline hydrochloride is summarized below:

Solvent ClassSolventDielectric Constant (ε)Solute-Solvent Interaction MechanismExpected Solubility Profile
Aqueous Water80.1Strong ion-dipole stabilization of

and

Very Soluble [5]
Polar Protic Methanol32.7Strong hydrogen bonding; moderate dipole solvationSoluble [3]
Polar Protic Ethanol24.5H-bonding; highly temperature-dependent solvationModerately Soluble (High at reflux)[6]
Polar Aprotic DMSO46.7Strong aprotic dipole; exceptional cation solvationSoluble [3]
Weakly Polar Ethyl Acetate6.0Insufficient dipole to overcome crystal lattice energyVery Slightly Soluble
Non-Polar Hexane / Toluene< 2.5Induced dipole only; highly unfavorable solvation energyInsoluble [3]

Causality in Recrystallization Dynamics

A prominent application of this thermodynamic profile is the purification of 2-Bromo-4-ethylaniline hydrochloride via recrystallization. Historical chemical synthesis protocols leverage the steep temperature-solubility gradient of this salt in polar protic solvents[6].

The Mechanism of Action: In established methodologies, the crude intermediate is refluxed in a mixture of concentrated hydrochloric acid and ethanol. Why does this specific mixture work?

  • At Reflux (Elevated Temperature): Dissolution of the ionic salt in a medium-dielectric solvent like ethanol is an endothermic process. At high temperatures, the entropic gain (

    
    ) dominates the Gibbs free energy equation (
    
    
    
    ), allowing the salt to fully dissolve.
  • Upon Cooling (Temperature Drop): As the temperature drops, the

    
     term diminishes. The enthalpic penalty (
    
    
    
    ) of breaking the crystal lattice takes over, drastically lowering solubility and forcing the pure 2-Bromo-4-ethylaniline hydrochloride to precipitate as crystals (reported yield of 86%, with a melting point of 209-210°C)[6].
  • Anti-Solvent Tuning: By using "dilute ethanol" (ethanol-water mixtures), chemists can finely tune the bulk dielectric constant to maximize crystalline recovery while retaining unreacted organic impurities in the mother liquor[6].

Self-Validating Protocol for Dynamic Solubility Measurement

To establish precise concentration limits of 2-Bromo-4-ethylaniline hydrochloride for pharmaceutical formulation, dynamic solubility testing must be utilized.

As an Application Scientist, one must recognize that static point measurements are prone to supersaturation artifacts. The following protocol integrates a self-validating thermodynamic loop to mathematically guarantee that true equilibrium has been achieved.

Step-by-Step Methodology
  • Solvent Preparation & Thermostatic Control:

    • Action: Place 10 mL of the target solvent (e.g., Water, Ethanol, or Hexane) into a jacketed analytical vessel connected to a thermostatic water bath set to exactly 298 K (25°C).

    • Causality: Temperature fluctuations directly alter the

      
       variable. A closed, jacketed system prevents solvent evaporation, which would artificially inflate concentration data.
      
  • Solute Saturation:

    • Action: Add 2-Bromo-4-ethylaniline hydrochloride in 50 mg aliquots under constant magnetic stirring (400 RPM) until a persistent, undissolved solid remains at the bottom of the vessel.

  • Isothermal Equilibration:

    • Action: Allow the suspension to stir continuously for 24 hours.

  • Phase Separation (Critical Step):

    • Action: Extract 1 mL of the suspension using a syringe fitted with a 0.45 µm PTFE filter. Crucially, the syringe and filter must be pre-warmed to 298 K.

    • Causality: If the hot/saturated solution touches a cold filter matrix, the sudden temperature drop will induce premature localized crystallization inside the filter, artificially lowering the measured concentration.

  • Quantification & Self-Validation (The Equilibrium Loop):

    • Action: Dilute the extracted aliquot and quantify the concentration via HPLC-UV analysis.

    • Validation: Repeat Steps 4 and 5 at the 48-hour mark. If the variance between the 24h and 48h concentration (

      
      ) is 
      
      
      
      , thermodynamic equilibrium is confirmed. If
      
      
      , the system is still undergoing kinetic dissolution and requires further stirring.

G start Step 1: Solvent Preparation & Thermal Control add Step 2: Excess Solute Addition start->add eq Step 3: Isothermal Equilibration (24h) add->eq sep Step 4: Hot-Syringe Filtration eq->sep quant Step 5: HPLC-UV Quantification sep->quant val Step 6: Self-Validation (48h Re-measurement) quant->val val:e->eq:e ΔC > 2% (Kinetic Dissolution)

Workflow for dynamic solubility determination featuring a self-validating thermodynamic loop.

Conclusion

The solubility behavior of 2-Bromo-4-ethylaniline hydrochloride is a textbook representation of competing physicochemical forces. While its heavily substituted aromatic ring drives baseline lipophilicity, the hydrochloride salt classification securely anchors its solubility profile into the high-dielectric realm. For optimal processing, recovery, or extraction, researchers must rely on highly polar protic environments (water, hot ethanol) for dissolution, while strictly utilizing non-polar aprotic solvents (hexanes, toluene) as quantitative anti-solvents.

References

1.[3] Resolving solubility issues of 4-(Furan-2-yl)aniline hydrochloride in organic reactions. Benchchem. 2.[2] 2-Bromo-4-ethylaniline. Benchchem. 3.[4] Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. ResearchGate. 4.[5] Aniline Hydrochloride Suppliers | In India. Reachem Chemicals. 5.[6] Solvent Effects on the Relative Acidities of Alkyl Substituted Benzoic Acids. National Taiwan Normal University. 6.[1] Anilin - Physico-chemical Properties. ChemBK.

Sources

Foundational

Literature review on 2-Bromo-4-ethylaniline hydrochloride derivatives

An In-Depth Technical Guide to the Synthesis and Derivatization of 2-Bromo-4-ethylaniline Introduction: The Versatility of a Substituted Aniline 2-Bromo-4-ethylaniline is a highly functionalized aromatic compound that se...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Derivatization of 2-Bromo-4-ethylaniline

Introduction: The Versatility of a Substituted Aniline

2-Bromo-4-ethylaniline is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Its structure, featuring a nucleophilic amino group and a reactive carbon-bromine bond, offers two distinct and orthogonal sites for chemical modification. This dual reactivity makes it an exceptionally valuable building block for creating a diverse library of complex molecules. In the fields of medicinal chemistry and materials science, aniline derivatives are foundational scaffolds for developing novel pharmaceuticals, agrochemicals, and specialized polymers[1][2]. This guide provides a comprehensive review of the derivatization strategies for 2-Bromo-4-ethylaniline, offering field-proven insights into experimental design, causality behind protocol choices, and detailed methodologies for key transformations.

Core Compound Profile: 2-Bromo-4-ethylaniline

Before exploring its derivatives, it is essential to understand the parent compound. The hydrochloride salt is often the commercially supplied form, offering enhanced stability and ease of handling. However, reactions typically utilize the free base, 2-Bromo-4-ethylaniline, which is generated in situ or through a separate workup step.

  • IUPAC Name: 2-bromo-4-ethylaniline[3]

  • Molecular Formula: C₈H₁₀BrN[3]

  • Molecular Weight: 200.08 g/mol [3]

  • CAS Number: 38678-86-3[3]

  • Appearance: Solid, semi-solid, or liquid

Synthesis of the Parent Compound

The synthesis of 2-Bromo-4-ethylaniline typically begins with 4-ethylaniline. A direct bromination of 4-ethylaniline is often unselective. Therefore, a protecting group strategy is employed to control the regioselectivity of the electrophilic aromatic substitution.

  • Amine Protection: The highly activating amino group is first protected, most commonly as an acetamide. This is achieved by reacting 4-ethylaniline with acetic anhydride. The resulting N-(4-ethylphenyl)acetamide has attenuated activating potential, which helps direct the subsequent bromination.

  • Regioselective Bromination: The N-(4-ethylphenyl)acetamide is then subjected to electrophilic bromination. The acetamido group is an ortho-, para- director. Since the para position is already occupied by the ethyl group, bromination occurs selectively at one of the ortho positions. Reagents like N-bromosuccinimide (NBS) or a combination of hydrobromic acid and an oxidant (e.g., H₂O₂) can be used[4].

  • Deprotection: The final step is the hydrolysis of the acetamide group under acidic or basic conditions to reveal the free amine, yielding 2-Bromo-4-ethylaniline[5].

Derivatization Strategies: A Tale of Two Reactive Sites

The synthetic utility of 2-Bromo-4-ethylaniline stems from its two primary reactive centers: the nucleophilic nitrogen of the amino group and the electrophilic carbon attached to the bromine atom.

Diagram: Derivatization Pathways

G cluster_N Reactions at the Amino Group (N-H) cluster_C Reactions at the Bromo Position (C-Br) parent 2-Bromo-4-ethylaniline acylation N-Acyl Derivatives (Amides) parent->acylation Acyl Halide / Anhydride sulfonylation N-Sulfonyl Derivatives (Sulfonamides) parent->sulfonylation Sulfonyl Chloride suzuki Suzuki Coupling (C-C Bond) parent->suzuki Boronic Acid, Pd Catalyst sonogashira Sonogashira Coupling (C-C Bond) parent->sonogashira Alkyne, Pd/Cu Catalyst buchwald Buchwald-Hartwig (C-N Bond) parent->buchwald Amine, Pd Catalyst

Caption: Key derivatization routes from 2-Bromo-4-ethylaniline.

Part 1: Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, readily reacting with a variety of electrophiles.

N-Acyl and N-Aroyl Derivatives (Amides)

N-acylation is a fundamental transformation used to form robust amide bonds, a common functional group in pharmaceuticals[6]. The reaction involves the nucleophilic attack of the aniline on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

Causality: The choice of base is critical. A non-nucleophilic base like pyridine or triethylamine is often used not only to scavenge the acid byproduct (e.g., HCl) but also to activate the acylating agent[6]. The reaction is typically performed at room temperature due to the high reactivity of the aniline.

N-Sulfonyl Derivatives (Sulfonamides)

Sulfonamides are a cornerstone of medicinal chemistry, known for their wide range of biological activities, including antibacterial and anti-inflammatory properties[7][8]. The synthesis involves the reaction of the aniline with a sulfonyl chloride in the presence of a base.

Causality: These reactions are often run in a biphasic system or in water with a base like sodium carbonate to maintain a pH of 9-10[7][9]. This ensures the aniline remains deprotonated and thus nucleophilic, while the sulfonyl chloride remains susceptible to attack. The sulfonamide products are often solids that precipitate from the reaction mixture, simplifying isolation[9].

Part 2: Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

The carbon-bromine bond on the aromatic ring is a gateway to a vast array of structural modifications through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis and are indispensable in drug discovery[10][11][12].

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester[13][14].

Causality: The success of the reaction hinges on the careful selection of the palladium catalyst, a phosphine ligand, and a base[14]. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

This reaction creates a C-C bond between the aryl bromide and a terminal alkyne, providing a linear and rigid structural motif valuable in materials science and as a precursor for more complex heterocycles. The reaction is co-catalyzed by palladium and a copper(I) salt[10][13].

Causality: The palladium catalyst activates the C-Br bond via oxidative addition. The copper(I) salt reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. A base like triethylamine is used to deprotonate the alkyne and neutralize the HBr formed[13].

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

This reaction directly forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. It is a premier method for synthesizing complex aniline and diarylamine structures.

Causality: Like other cross-coupling reactions, the choice of a palladium precatalyst, a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is critical for achieving high yields[12]. The bulky ligand promotes the crucial reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst.

Experimental Protocols

The following protocols are representative methodologies. Researchers should always perform a risk assessment before conducting any experiment.

Protocol 1: Synthesis of N-(2-bromo-4-ethylphenyl)acetamide (N-Acylation)

This protocol details a standard N-acetylation, a common first step in a multi-step synthesis or for creating a simple amide derivative.

Caption: Experimental workflow for N-acetylation.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Bromo-4-ethylaniline (1.0 eq) in anhydrous pyridine (approx. 0.5 M).

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.1 eq) dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed[6].

  • Quenching and Work-up: Carefully pour the reaction mixture into a beaker of cold 1 M HCl. Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-(2-bromo-4-ethylphenyl)acetamide.

Protocol 2: Synthesis of a 2-Aryl-4-ethylaniline Derivative (Suzuki Coupling)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling to form a biaryl structure.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-Bromo-4-ethylaniline (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add a degassed solvent mixture, such as toluene/water (4:1, approx. 0.2 M).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring for 6-12 hours, monitoring by TLC or LC-MS[13].

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired biaryl product.

Data Summary Table

The table below summarizes the classes of derivatives accessible from 2-Bromo-4-ethylaniline and their potential applications.

Derivative ClassReagent TypeReaction TypePotential Applications
Amides Acyl Halides, AnhydridesN-AcylationPharmaceutical Scaffolds, Protecting Groups
Sulfonamides Sulfonyl ChloridesN-SulfonylationAntibacterials, Anti-inflammatories, Diuretics[7]
Biaryls Boronic AcidsSuzuki CouplingLiquid Crystals, Organic Electronics, Drug Candidates[2]
Alkynyl Anilines Terminal AlkynesSonogashira CouplingFunctional Materials, Heterocycle Synthesis[10]
Di- and Tri-arylamines AminesBuchwald-HartwigHole-Transport Materials, Medicinal Chemistry

Conclusion and Future Outlook

2-Bromo-4-ethylaniline hydrochloride is a powerful and versatile chemical intermediate. The strategic manipulation of its amino and bromo functionalities allows for the efficient construction of a vast chemical space. The derivatization reactions discussed—acylation, sulfonylation, and particularly palladium-catalyzed cross-couplings—are robust and scalable methods that form the bedrock of modern synthetic chemistry. Future research will likely focus on developing more sustainable and efficient catalytic systems, expanding the scope of coupling partners, and applying these derivatives in the rational design of new functional materials and therapeutic agents.

References

  • Ryabchuk, P., Junge, K., & Beller, M. (2018). Synthesis, 50(22), 4369-4376.
  • Kumar K, R., et al. (2014). Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. Scholars Academic Journal of Pharmacy, 3(4), 344-349. Available from: [Link]

  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. (Compilation of topics including Sonogashira coupling). Available from: [Link]

  • Valasani, K. R., et al. (2014). Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors. PLOS ONE. Available from: [Link]

  • Chemsrc. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available from: [Link]

  • Reissig, H. U., & Zimmer, R. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 48. Available from: [Link]

  • Ahmad, Z., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules, 26(18), 5621. Available from: [Link]

  • Colacot, T. J. (2012). Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize. ACS Catalysis, 2(6), 1063-1073. Available from: [Link]

  • Hassan, A. Y., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. Available from: [Link]

  • Sadek, K. U., et al. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. World News of Natural Sciences, 49, 51-66. Available from: [Link]

  • Hassan, A. Y., et al. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available from: [Link]

  • CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. (2014). Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10631857, 2-Bromo-4-ethylaniline. PubChem. Retrieved March 7, 2026. Available from: [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry of 4-Ethylaniline: Applications in Material Science and Beyond. Available from: [Link]

  • Saha, P., Ali, M. A., & Punniyamurthy, T. (n.d.). N-2-Bromophenylbenzamide. Organic Syntheses Procedure. Available from: [Link]

  • CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide. (2015). Google Patents.

Sources

Exploratory

Thermodynamic Stability Profile of 2-Bromo-4-ethylaniline Hydrochloride: A Technical Guide

Executive Summary The thermodynamic stability of pharmaceutical salts and chemical building blocks dictates their viability in drug formulation, storage, and scale-up manufacturing. For halogenated and alkylated amine sa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of pharmaceutical salts and chemical building blocks dictates their viability in drug formulation, storage, and scale-up manufacturing. For halogenated and alkylated amine salts—specifically 2-Bromo-4-ethylaniline hydrochloride —stability is not a static property but a dynamic equilibrium governed by its molecular structure, crystal lattice energy, and microenvironmental factors. This whitepaper provides a comprehensive deep-dive into the thermodynamic principles, thermal degradation pathways, and analytical workflows required to predict and quantify the stability of this specific hydrochloride salt.

Structural Causality & Thermodynamic Principles

The thermodynamic stability of any amine hydrochloride salt (


) is inextricably linked to the basicity (

) of the parent free amine. In the case of 2-bromo-4-ethylaniline, the basicity is heavily modulated by the competing electronic and steric profiles of its substituents.
  • The "Ortho Effect" and Deactivation (-I): The 2-bromo substituent severely depresses the basicity of the amine. This "ortho effect" operates through a dual mechanism: the strong electron-withdrawing inductive effect (-I) of the halogen depletes electron density from the nitrogen lone pair, while its significant atomic radius creates steric hindrance. This physical bulk impedes the ordered water network required to thermodynamically stabilize the protonated anilinium cation[1].

  • Para-Alkyl Compensation (+I): The 4-ethyl group provides a weak electron-donating effect via induction and hyperconjugation. While this slightly enriches the ring's electron density, it is structurally too distant and electronically too weak to overcome the profound ortho-bromo deactivation.

Thermodynamic Consequence: Because the parent aniline is an exceptionally weak base (estimated


 ~2.5–3.0), the equilibrium constant for salt formation (

) is lower than that of unsubstituted alkylamine salts. This inherently reduces the activation energy barrier for the salt's reverse dissociation, predisposing 2-bromo-4-ethylaniline hydrochloride to thermodynamic instability in both solid and solution states.

Solid-State Thermal Decomposition (Thermolysis)

In the solid state, heating 2-bromo-4-ethylaniline hydrochloride does not typically result in a standard melting transition. Instead, it undergoes thermal dissociation (thermolysis) [2].

The primary mechanism is an endothermic phase transition where the solid crystal lattice breaks down, releasing gaseous hydrogen chloride (HCl) and yielding the free 2-bromo-4-ethylaniline (which may simultaneously vaporize or remain as a liquid depending on ambient pressure)[3].



The thermodynamic enthalpy change (


) for this event correlates directly with the salt's crystal lattice energy. Because the basicity of the parent amine is weakened by the 2-bromo group, the ionic bond strength of the hydrochloride is reduced, shifting the onset of decomposition (

) to lower temperatures compared to unhalogenated analogues[2].

ThermodynamicDegradation Salt 2-Bromo-4-ethylaniline Hydrochloride (Solid) Dissolution Aqueous Dissolution (pH < pHmax) Salt->Dissolution Aqueous Solvation Heating Thermal Excitation (Heating > 150°C) Salt->Heating Solid-State Thermolysis Shift Microenvironmental pH Shift Dissolution->Shift Excipient Alkalinity Disproportionation Free Base Precipitation (Disproportionation) Shift->Disproportionation pH Exceeds pHmax Dissociation HCl (gas) + Free Amine (Endothermic Cleavage) Heating->Dissociation +ΔH, +ΔS

Thermodynamic pathways: solution-state disproportionation vs. solid-state thermal dissociation.

Solution-State Stability & Disproportionation Risk

When utilized in aqueous processes or formulated into solid oral dosage forms, the thermodynamic stability of the salt is challenged by the microenvironmental pH[4].

The critical thermodynamic parameter here is


 —the pH at which the solubility of the protonated salt exactly equals the solubility of the neutral free base. For a weakly basic aniline derivative like 2-bromo-4-ethylaniline, the 

is exceptionally low (typically < 2.5).

If this salt is blended with common pharmaceutical excipients (which often possess alkaline surface sites, e.g., magnesium stearate or calcium carbonate), ambient moisture can create a local microenvironment where


. This breaks the thermodynamic equilibrium, causing the hydrochloride salt to release its proton and precipitate back into the lipophilic, poorly soluble free base[4]. This process, known as salt disproportionation , severely impacts dissolution profiles and chemical uniformity.

Predictive Experimental Workflows

To accurately profile the thermodynamic limits of 2-bromo-4-ethylaniline hydrochloride, analytical methodologies must be rigidly designed to isolate the variables of interest and act as self-validating systems.

Protocol 1: Coupled TGA-DSC-FTIR Analysis

This workflow is utilized to extract the kinetic triplet (Activation Energy


, Pre-exponential factor 

, Reaction model

) of the salt's thermolysis.
  • Sample Preparation: Load 10–15 mg of the salt into an aluminum or platinum crucible. Causality: A small sample mass ensures a uniform thermal gradient, preventing artificial internal pressure buildup that could suppress HCl volatilization.

  • Atmospheric Control: Purge the system with dry Nitrogen (

    
    ) at 50 mL/min. Causality: Inert gas prevents concurrent oxidative degradation of the ethyl side chain, allowing pure thermodynamic dissociation enthalpy (
    
    
    
    ) to be quantified.
  • Heating Profile: Apply a dynamic heating rate of 10 °C/min from 25 °C to 300 °C. Causality: Faster heating rates induce a thermal lag, artificially shifting

    
     higher and misrepresenting the true thermodynamic barrier[2].
    
  • FTIR Gas Coupling (Self-Validation): Route the evolved off-gas through a heated transfer line (to prevent condensation) into an FTIR spectrometer.

    • Validation Check: Any TGA mass loss event must be mathematically cross-referenced with the appearance of

      
       stretching frequencies (~2800–2900 cm
      
      
      
      ). If mass drops without HCl detection, the loss is due to residual moisture or solvent, invalidating the thermolysis calculation[3].

ExperimentalWorkflow A Sample Prep (10-15 mg Salt) B TGA-DSC Analysis (10°C/min, N2) A->B Heating Phase D Isothermal Microcalorimetry A->D Long-term Stability C FTIR Gas Analysis (Evolved Gas) B->C Volatile ID E Kinetic Triplet (Ea, A, n) B->E Non-isothermal D->E Isothermal

Multimodal analytical workflow for determining the kinetic triplet of thermal degradation.

Protocol 2: pH-Solubility Profiling for Disproportionation

To empirically find the


 where disproportionation begins:
  • Prepare a supersaturated suspension of the salt in unbuffered deionized water.

  • Titrate iteratively with 0.1 N HCl or 0.1 N NaOH, allowing 24 hours of equilibration per adjustment to ensure thermodynamic steady-state.

  • Filter the suspension, measure the final pH of the supernatant, and quantify the dissolved concentration via HPLC.

  • Perform powder X-ray diffraction (pXRD) on the filtered solids. The point at which the diffractogram shifts from the salt lattice pattern to the free base lattice pattern confirms the empirical

    
    .
    

Quantitative Data Summary

The following parameters are extrapolated limits based on the established thermodynamics of structurally analogous ortho-halogenated aniline hydrochlorides.

ParameterPredicted Range / ValueThermodynamic Causality
Onset of Dissociation (

)
190°C – 230°CEndothermic cleavage of the ionic bond; weakened by the lower basicity of the ortho-halogenated parent amine.
Dissociation Enthalpy (

)
+120 to +160 kJ/molEnergy required to overcome the crystal lattice and vaporize HCl; heavily dependent on the polymorphic form[3].
Parent Aniline

~2.5 – 3.0Depressed by the severe steric hindrance and -I inductive effect of the 2-bromo substituent[1].
Aqueous

< 2.5Narrow stability window; any formulation microenvironment exceeding this pH triggers rapid free base precipitation[4].

References

  • [4] Gu, L., et al. "Stability of pharmaceutical salts in solid oral dosage forms." Journal of Pharmaceutical Sciences / PubMed Central (NIH). Available at: [Link]

  • [3] Błażejowski, J. "Thermal properties of amine hydrochlorides. Part I. Thermolysis of primary n-alkylammonium chlorides." Thermochimica Acta. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Buchwald-Hartwig Amination of 2-Bromo-4-ethylaniline Hydrochloride

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Technique: Palladium-Catalyzed C–N Cross-Coupling Substrate: 2-Bromo-4-ethylaniline Hydrochloride (CAS: 1093385-44-6) Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Technique: Palladium-Catalyzed C–N Cross-Coupling Substrate: 2-Bromo-4-ethylaniline Hydrochloride (CAS: 1093385-44-6)

Executive Summary & Substrate Profiling

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of complex aromatic amines, becoming a cornerstone in pharmaceutical and materials manufacturing[1]. However, the specific substrate 2-Bromo-4-ethylaniline hydrochloride presents two severe chemoselectivity and reactivity challenges that must be explicitly managed during reaction design:

  • The Hydrochloride Salt: The substrate is a stable anilinium salt. Attempting to enter the catalytic cycle without neutralizing this salt will lead to irreversible catalyst poisoning and reaction failure[2].

  • Bifunctionality (Self-Condensation Risk): The molecule contains both an electrophilic locus (the ortho-aryl bromide) and a nucleophilic locus (the primary aniline). Left uncontrolled, these sites will undergo rapid inter- and intramolecular self-condensation, yielding polymeric tars or phenazine derivatives[3].

This protocol provides self-validating workflows utilizing rationally selected dialkylbiaryl phosphine ligands to achieve absolute chemocontrol—directing the coupling exclusively to the bromide or the aniline moiety.

Mechanistic Causality: Base Stoichiometry & Ligand Selection

The Stoichiometric Imperative of the Salt

In a standard Buchwald-Hartwig amination, ~1.2 to 1.5 equivalents of a strong base (like NaOtBu or LiHMDS) are utilized to drive the deprotonation of the palladium-amido complex[4]. When employing 2-bromo-4-ethylaniline hydrochloride, the base equivalents must be algebraically adjusted . Exactly 1.0 equivalent of the base is consumed instantaneously upon solvation to neutralize the hydrogen chloride, precipitating inert salts (e.g., NaCl or KCl) and releasing the reactive free aniline in situ[2][5]. Failing to account for this initial neutralization will starve the subsequent catalytic cycle.

Chemoselectivity via Transition-State Kinetics

To prevent self-condensation, we must exploit the discrete rate-limiting steps imposed by advanced Buchwald ligands:

  • RuPhos for Bromide Functionalization: Density Functional Theory (DFT) studies demonstrate that for RuPhos-coordinated Palladium, reductive elimination is the rate-limiting step[4]. Because RuPhos provides a highly active pocket specifically tailored for secondary amines[6], utilizing an exogenous secondary amine (e.g., morpholine) with RuPhos guarantees preferential C–N bond formation at the aryl bromide, leaving the sterically distinct primary aniline untouched.

  • BrettPhos for Aniline Functionalization: Conversely, the rate-limiting step for BrettPhos is oxidative addition[4]. BrettPhos was explicitly engineered to prevent diarylation and promote the highly selective monoarylation of primary amines[7][8]. To functionalize the primary amine without triggering the internal bromide, one must employ an exogenous Aryl Iodide . Because C–I oxidative addition is kinetically superior to C–Br oxidative addition, the BrettPhos/Pd complex will preferentially activate the Ar–I bond, seamlessly coupling it to the primary aniline moiety.

Quantitative Optimization Matrix

Table 1: Reaction Parameter Matrix for Selective Coupling

Target VectorExogenous ReagentPreferred LigandPd SourceBase & StoichiometryLimiting Step
Aryl Bromide (C–Br)2° Amine (e.g., Morpholine)RuPhosPd₂(dba)₃NaOtBu (2.4 eq)Reductive Elimination
Primary Aniline (–NH₂)Aryl Iodide (Ar–I)BrettPhosPd(OAc)₂LiHMDS (2.4 eq)Oxidative Addition
Protected State (–NHBoc)Aryl Amine (1° or 2°)tBuXPhosPrecatalyst G3K₃PO₄ (3.0 eq)Variable

Visualizing the Chemoselective Workflow

G1 Salt 2-Bromo-4-ethylaniline HCl (Bifunctional Substrate) Base In-Situ Neutralization (+ 1.0 eq NaOtBu / LiHMDS) Releases Free Aniline Salt->Base TargetA Vector A: Functionalize Bromide (Keep 1° Amine Intact) Base->TargetA + Exogenous 2° Amine TargetB Vector B: Functionalize Aniline (Keep Bromide Intact) Base->TargetB + Exogenous Ar-I CondA Ligand: RuPhos Catalyst: Pd2(dba)3 Base: +1.4 eq NaOtBu TargetA->CondA CondB Ligand: BrettPhos Catalyst: Pd(OAc)2 Base: +1.4 eq LiHMDS TargetB->CondB ProdA Product: 2-Amino-5-ethyl-N,N-dialkylaniline (High Yield, No Oligomers) CondA->ProdA ProdB Product: N-Aryl-2-bromo-4-ethylaniline (Kinetic Control via Ar-I) CondB->ProdB

Figure 1: Decision tree and parameter workflow for the chemoselective Buchwald-Hartwig amination of 2-bromo-4-ethylaniline hydrochloride.

Experimental Protocols (Self-Validating Systems)

Protocol A: Selective Amination of the Aryl Bromide (Leaving Aniline Intact)

This protocol utilizes RuPhos to force coupling with an exogenous secondary amine, circumventing self-polymerization.

Scale: 1.0 mmol

  • Preparation: To an oven-dried, 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-4-ethylaniline hydrochloride (1.0 mmol, 236.5 mg).

  • Catalyst & Base Loading: Add Pd₂(dba)₃ (0.01 mmol, 9.2 mg, 2 mol% Pd), RuPhos (0.024 mmol, 11.2 mg, 2.4 mol%), and Sodium tert-butoxide (NaOtBu) (2.4 mmol, 230 mg).

    • Causality Check: The 2.4 equivalents of base ensure exactly 1.0 eq neutralizes the HCl salt, while 1.4 eq remain to drive the catalytic cycle[2].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this cycle three times.

  • Liquid Reagents: Via syringe, add anhydrous, degassed Toluene (5.0 mL) followed by the secondary amine (e.g., Morpholine, 1.2 mmol, 104 µL).

  • Reaction Execution: Place the flask in a pre-heated oil bath at 85 °C. Stir vigorously for 4 to 8 hours.

  • Self-Validation & Quench: Monitor the reaction via GC-MS or TLC (UV active). The complete consumption of the starting material mass (m/z 200 for free base) and appearance of the coupled product mass validates the cycle. Cool to room temperature and quench with 10 mL of deionized water. Extract with EtOAc (3 x 10 mL).

Protocol B: Selective Arylation of the Primary Aniline (Leaving Bromide Intact)

This protocol utilizes BrettPhos and a highly reactive Aryl Iodide to achieve kinetic monoarylation at the primary nitrogen.

Scale: 1.0 mmol

  • Preparation: To an oven-dried Schlenk flask, add 2-Bromo-4-ethylaniline hydrochloride (1.0 mmol, 236.5 mg).

  • Catalyst Loading: Add Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%), BrettPhos (0.024 mmol, 12.9 mg, 2.4 mol%), and the chosen Aryl Iodide (1.2 mmol).

  • Atmosphere Exchange: Evacuate and backfill with Argon (3x).

  • Solvent & Base Addition: Add anhydrous THF (5.0 mL). Slowly inject a 1.0 M solution of LiHMDS in THF (2.4 mL, 2.4 mmol).

    • Causality Check: LiHMDS is chosen over NaOtBu here as it provides superior proton tolerance and distinct steric bulk[6], optimizing the BrettPhos-catalyzed transition state for primary amines[7].

  • Reaction Execution: Heat to 75 °C for 12 hours under strictly anhydrous conditions.

Visualization of the Catalytic Cycle

G2 Pd0 L•Pd(0) Active Species (L = RuPhos) PdII_OA L•Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (C-Br Bond) PdII_Amine L•Pd(II)(Ar)(NR2) Amido Complex PdII_OA->PdII_Amine Amine Coordination & Base Action PdII_Amine->Pd0 Reductive Elimination (Rate-Limiting Step) Substrate 2-Bromo-4-ethylaniline (Free Base) Substrate->Pd0 BaseCycle Stoichiometric Base (Deprotonation) BaseCycle->PdII_OA

Figure 2: The customized Buchwald-Hartwig catalytic cycle for 2-bromo-4-ethylaniline following in-situ base neutralization.

References

  • Affouard, C., et al. "Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates." Organic Process Research & Development, vol. 19, no. 3, 2015, pp. 476-485. URL:[Link]

  • Winkler, J. D., et al. "Synthesis of Substituted Phenazines Via Palladium-Catalyzed Aryl Ligation." Heterocycles, 2012. URL:[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." Organic Chemistry Modules. URL:[Link]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, vol. 130, no. 41, 2008, pp. 13552-13554. URL:[Link]

  • Organic Chemistry Portal. "Abstract: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions." URL:[Link]

  • Tian, et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, vol. 5, no. 34, 2020, pp. 21576-21584. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." Chemical Reviews, 2016. (ACS Special Issue). URL:[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Bromo-4-ethylaniline Hydrochloride

Introduction Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with their unique architectures enabling a vast array of biological activities and physical properties.[1] Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with their unique architectures enabling a vast array of biological activities and physical properties.[1] Among the myriad of starting materials for the synthesis of these valuable scaffolds, substituted anilines are of paramount importance due to their versatile reactivity. 2-Bromo-4-ethylaniline hydrochloride is a particularly useful building block, offering multiple reaction sites for the construction of complex molecular frameworks. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the amino group can participate in cyclization and condensation reactions. The ethyl group at the 4-position provides a point of substitution that can be used to modulate the electronic and steric properties of the final products.

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocyclic compounds—quinolines, indoles, and carbazoles—starting from 2-Bromo-4-ethylaniline hydrochloride. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind the chosen synthetic strategies and experimental conditions.

Starting Material: 2-Bromo-4-ethylaniline Hydrochloride

2-Bromo-4-ethylaniline hydrochloride is the salt form of the free base, 2-bromo-4-ethylaniline. It is important to neutralize the hydrochloride salt to the free aniline before use in most of the following reactions, which are typically base-sensitive or require a free amino group. This can be achieved by treating an aqueous solution or suspension of the hydrochloride salt with a suitable base, such as sodium bicarbonate or sodium hydroxide, followed by extraction of the free aniline into an organic solvent.

Properties of 2-Bromo-4-ethylaniline:

PropertyValue
CAS Number 13656-99-8
Molecular Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Appearance Light brown to brown solid or liquid
Boiling Point ~255 °C
Melting Point 25-27 °C

Safety and Handling:

2-Bromo-4-ethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] It is also suspected of causing damage to organs through prolonged or repeated exposure.[2][4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or with heated material.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

I. Synthesis of Substituted Quinolines via Friedländer Annulation

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines.[5][6][7][8] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[5][7][8] For the synthesis of a 6-ethyl-8-bromoquinoline derivative from 2-Bromo-4-ethylaniline, a two-step process is employed: first, the formylation of the aniline to introduce the required aldehyde functionality, followed by the Friedländer cyclization.

Step 1: Synthesis of 2-Amino-3-bromo-5-ethylbenzaldehyde (Precursor for Friedländer Annulation)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including anilines. It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which time the Vilsmeier reagent will form (a pale yellow to colorless solid may precipitate).

  • Formylation: Dissolve 2-Bromo-4-ethylaniline (1.0 equiv., obtained from the hydrochloride salt) in anhydrous DMF (or another suitable solvent like dichloromethane) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-amino-3-bromo-5-ethylbenzaldehyde.

Step 2: Friedländer Annulation for Quinoline Synthesis

With the 2-amino-3-bromo-5-ethylbenzaldehyde in hand, the Friedländer annulation can be performed with a ketone to construct the quinoline ring.

Experimental Protocol: Synthesis of 8-Bromo-6-ethyl-2-methylquinoline

  • In a round-bottom flask, dissolve 2-amino-3-bromo-5-ethylbenzaldehyde (1.0 equiv.) and acetone (3.0 equiv.) in ethanol.

  • Add a catalytic amount of a base, such as potassium hydroxide (KOH, 0.2 equiv.), to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to obtain 8-bromo-6-ethyl-2-methylquinoline.

Table 1: Representative Reaction Parameters for Quinoline Synthesis

StepKey ReagentsCatalyst/SolventTemperatureTimeExpected Yield
Formylation 2-Bromo-4-ethylaniline, POCl₃, DMFDMF60-70 °C2-4 h60-75%
Friedländer Annulation 2-Amino-3-bromo-5-ethylbenzaldehyde, AcetoneKOH / EthanolReflux4-6 h75-85%

Causality and Mechanistic Insights:

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile that attacks the electron-rich aniline ring, preferentially at the ortho position due to the directing effect of the amino group.

The Friedländer annulation begins with an aldol-type condensation between the enolate of the ketone (acetone) and the aldehyde group of the 2-amino-3-bromo-5-ethylbenzaldehyde.[7] This is followed by a cyclization via intramolecular nucleophilic attack of the amino group onto the carbonyl of the newly formed α,β-unsaturated ketone intermediate. Finally, dehydration leads to the aromatic quinoline ring.[7] The use of a base catalyst facilitates the formation of the enolate in the initial step.

Workflow for Quinoline Synthesis:

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Friedländer Annulation A 2-Bromo-4-ethylaniline C Formylation Reaction A->C B Vilsmeier Reagent (POCl3 + DMF) B->C D Work-up and Purification C->D E 2-Amino-3-bromo-5-ethylbenzaldehyde D->E G Condensation and Cyclization E->G F Acetone F->G H Work-up and Purification G->H I 8-Bromo-6-ethyl-2-methylquinoline H->I

Caption: Overall workflow for the synthesis of a substituted quinoline.

II. Synthesis of Substituted Indoles via Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-haloaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles.[9] This method is highly versatile and tolerates a wide range of functional groups on both coupling partners.[9] The use of o-bromoanilines, such as 2-Bromo-4-ethylaniline, has been well-established, often requiring specific ligands to facilitate the reaction.[10]

Experimental Protocol: Synthesis of 6-Ethyl-2-propyl-3-butylindole

  • To a flame-dried Schlenk tube, add 2-Bromo-4-ethylaniline (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a suitable phosphine ligand (e.g., P(tBu)₃, 0.1 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., 1,4-dioxane or NMP), followed by the alkyne (e.g., 4-octyne, 1.5 equiv.) and a base (e.g., sodium carbonate, Na₂CO₃, 2.5 equiv.).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting aniline.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 6-ethyl-2,3-disubstituted indole.

Table 2: Representative Reaction Parameters for Larock Indole Synthesis

ParameterCondition
Palladium Source Pd(OAc)₂ (5 mol%)
Ligand P(tBu)₃ (10 mol%)
Base Na₂CO₃ (2.5 equiv.)
Solvent 1,4-Dioxane or NMP
Temperature 100-120 °C
Time 12-24 h
Expected Yield 65-80%

Causality and Mechanistic Insights:

The Larock indole synthesis proceeds through a palladium(0)/palladium(II) catalytic cycle.[9] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 2-Bromo-4-ethylaniline to form a Pd(II)-aryl complex.

  • Alkyne Coordination and Insertion: The alkyne coordinates to the palladium center and then undergoes a syn-insertion into the Pd-aryl bond.

  • Intramolecular Aminopalladation: The nitrogen atom of the aniline attacks the newly formed vinyl-palladium species in an intramolecular fashion, leading to a six-membered palladacycle.

  • Reductive Elimination: The cycle is completed by reductive elimination of the indole product, regenerating the Pd(0) catalyst.[9]

The choice of a bulky, electron-rich phosphine ligand like P(tBu)₃ is crucial for promoting both the oxidative addition of the aryl bromide and the final reductive elimination step, especially when using less reactive o-bromoanilines compared to o-iodoanilines.[10]

Catalytic Cycle of Larock Indole Synthesis:

G cluster_legend Legend A Pd(0)L_n C Ar-Pd(II)(Br)L_n A->C Ar-Br B Oxidative Addition E [Ar-Pd(II)(Alkyne)(Br)L_n] C->E Alkyne D Alkyne Coordination G Vinyl-Pd(II) Intermediate E->G F Migratory Insertion I Palladacycle G->I H Intramolecular Aminopalladation I->A K Indole Product I->K J Reductive Elimination L1 Ar = 2-amino-4-ethylphenyl

Caption: Catalytic cycle of the Larock indole synthesis.

III. Synthesis of Substituted Carbazoles via Palladium-Catalyzed Annulation

Carbazoles are an important class of nitrogen-containing heterocycles with significant applications in materials science and medicinal chemistry. A powerful strategy for their synthesis involves a palladium-catalyzed tandem reaction, which can include an initial intermolecular C-N bond formation followed by an intramolecular C-H activation and C-C bond formation.

Experimental Protocol: Synthesis of 3-Ethyl-9H-carbazole

This protocol describes a two-step, one-pot synthesis of a substituted carbazole from 2-Bromo-4-ethylaniline and bromobenzene, proceeding through a Buchwald-Hartwig amination followed by a direct arylation.

  • To a flame-dried Schlenk tube, add 2-Bromo-4-ethylaniline (1.0 equiv.), bromobenzene (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), a suitable ligand (e.g., XPhos, 0.1 equiv.), and a strong base (e.g., cesium carbonate, Cs₂CO₃, 2.0 equiv.).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 110 °C for 8-12 hours to facilitate the initial Buchwald-Hartwig amination.

  • After the initial C-N coupling is complete (as monitored by TLC), add a phosphine scavenger if necessary, and then proceed to the intramolecular C-H activation step by increasing the temperature to 130-150 °C for an additional 12-24 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the desired 3-ethyl-9H-carbazole.

Table 3: Representative Reaction Parameters for Carbazole Synthesis

ParameterCondition
Palladium Source Pd(OAc)₂ (5 mol%)
Ligand XPhos (10 mol%)
Base Cs₂CO₃ (2.0 equiv.)
Solvent Toluene
Temperature 110 °C (amination), then 130-150 °C (cyclization)
Time 20-36 h total
Expected Yield 50-70%

Causality and Mechanistic Insights:

This synthesis proceeds via two distinct palladium-catalyzed cycles:

  • Buchwald-Hartwig Amination: The first step is a standard Buchwald-Hartwig C-N cross-coupling reaction to form the diarylamine intermediate. The Pd(0) catalyst undergoes oxidative addition with bromobenzene, followed by coordination of the aniline and deprotonation by the base to form a palladium-amido complex. Reductive elimination then yields the diarylamine and regenerates the Pd(0) catalyst.

  • Direct Arylation (C-H Activation): The second step involves an intramolecular C-H activation. The Pd(0) catalyst is thought to oxidatively add to the C-Br bond of the diarylamine intermediate. This is followed by an intramolecular C-H activation/palladation at the ortho-position of the other aryl ring, forming a palladacycle. Subsequent reductive elimination forms the new C-C bond of the carbazole ring and regenerates the Pd(0) catalyst.

The use of a bulky and electron-rich ligand like XPhos is beneficial for both the C-N and C-C bond-forming steps, as it promotes the oxidative addition and reductive elimination processes.

Reaction Pathway for Carbazole Synthesis:

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Intramolecular C-H Activation A 2-Bromo-4-ethylaniline D C-N Coupling A->D B Bromobenzene B->D C Pd(0)/XPhos Catalyst C->D E Diarylamine Intermediate D->E G C-H Activation & Cyclization E->G F Pd(0)/XPhos Catalyst F->G H Work-up and Purification G->H I 3-Ethyl-9H-carbazole H->I

Caption: Tandem reaction pathway for the synthesis of a substituted carbazole.

References

  • Larock, R. C. Larock Indole Synthesis. Wikipedia. [Link]

  • PubMed. An improved Larock synthesis of quinolines via a Heck reaction of 2-bromoanilines and allylic alcohols. PubMed. [Link]

  • PubMed. Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. PubMed. [Link]

  • ACS Publications. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]

  • ResearchGate. Palladium‐Catalyzed Indole Ring Synthesis. ResearchGate. [Link]

  • PMC - NIH. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC - NIH. [Link]

  • NSF PAR. Synthesis of Indoles from o-Haloanilines. NSF PAR. [Link]

  • Angene Chemical. Safety Data Sheet - 5-Bromo-2-fluoro-4-methylaniline. Angene Chemical. [Link]

  • SynArchive. Friedländer synthesis. SynArchive. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Google Scholar. Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society. [Link]

  • MDPI. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link]

  • PubChem - NIH. 2-Bromo-4-ethylaniline. PubChem. [Link]

  • MDPI. 2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole. Molbank. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Sci-Hub. Larock Heteroannulation of 2‐Bromoanilines with Internal Alkynes via Ligand and Salt Free Pd/C Catalyzed Reaction. Sci-Hub. [Link]

  • ACS Publications. Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • RSC Publishing. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]

  • PMC - NIH. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. PMC - NIH. [Link]

  • Organic Chemistry Portal. Carbazole synthesis. Organic Chemistry Portal. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal. [Link]

  • PMC - NIH. Indole synthesis: a review and proposed classification. PMC - NIH. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Wikipedia. Indole. Wikipedia. [Link]

  • Austin Publishing Group. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

  • MDPI. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Catalysts. [Link]

  • RSC Publishing. Recent advances in the synthesis of carbazoles from indoles. Organic & Biomolecular Chemistry. [Link]

  • RSC Publishing. Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles. Chemical Communications. [Link]

  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • ACS Publications. A Rh(II)-Catalyzed Atropisomer Selective Ring Expansion of 3-Aryl Indoles to 4-Aryl Quinolines. ACS Catalysis. [Link]

  • Scholars' Mine. Palladium-Catalyzed Annulation of 9-Halophenanthrenes with Alkynes: Synthesis, Structural Analysis, and. Scholars' Mine. [Link]

  • Organic Chemistry Portal. An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Chemistry Portal. [Link]

  • RSC Publishing. Palladium-catalyzed annulation of internal alkynes in aqueous medium. Organic & Biomolecular Chemistry. [Link]

  • SpringerLink. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly. [Link]

  • ResearchGate. The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives. ResearchGate. [Link]

  • PMC - NIH. Palladium-Catalyzed Annulations of Strained Cyclic Allenes. PMC - NIH. [Link]

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Method

Application Note: Design, Synthesis, and Benchmarking of Advanced Cross-Coupling Ligands Derived from 2-Bromo-4-ethylaniline Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary & Scientific Rationale In moder...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Scientific Rationale

In modern palladium- and copper-catalyzed cross-coupling methodologies, the steric and electronic tunability of supporting ligands dictates catalytic efficiency. While classical Buchwald-type biarylphosphines and N-heterocyclic carbenes (NHCs) dominate the landscape, proprietary drug development often requires novel, patent-free ligand scaffolds that offer equivalent or superior turnover numbers (TON).

2-Bromo-4-ethylaniline hydrochloride (CAS: 182678-10-0) [1] represents an underexplored, highly versatile precursor for such ligands. The commercial availability and ambient-temperature stability of the hydrochloride salt make it an ideal starting material for scale-up[2].

Causality in Scaffold Selection:

  • Orthogonal Reactivity Vectors: The molecule contains both a primary amine and an ortho-bromide. This enables divergent synthesis: the amine can be transformed into an NHC core, or selectively alkylated to form a hemilabile nitrogen donor for P,N-bidentate phosphines.

  • The Ethyl-Group Advantage: Unlike standard methyl substituents, the para-ethyl group provides enhanced lipophilicity (aiding catalyst solubility in non-polar solvents) and a slight inductive (+I) effect. This electronic tuning enriches the electron density of the aromatic ring, thereby accelerating the oxidative addition step in catalytic cycles. The compound has proven highly effective as an intermediate in synthesizing demanding chemotypes, such as WDR5 inhibitors, tolerating extreme thermal conditions up to 250 °C[3][4]. Furthermore, its core structure is a prime candidate for Suzuki, Sonogashira, and Buchwald-Hartwig couplings[5].

Ligand Design & Structural Workflow

By leveraging the dual reactivity of 2-bromo-4-ethylaniline, we can engineer two distinct classes of ligands:

  • 4-Et-DavePhos: A hemilabile P,N-ligand homologous to DavePhos, synthesized via N,N-dimethylation followed by directed phosphination.

  • BEP-ICy: A bulky imidazolium salt serving as an NHC precursor, synthesized via glyoxal condensation.

SynthFlow SM 2-Bromo-4-ethylaniline HCl (CAS: 182678-10-0) FB Free Base Amine SM->FB NaOH (aq) Neutralization L1 4-Et-DavePhos (Hemilabile P,N-Ligand) FB->L1 1. HCHO/HCOOH 2. n-BuLi, -78 °C 3. Cy2PCl L2 BEP-ICy (NHC Precursor) FB->L2 1. Glyoxal 2. Paraformaldehyde, HCl

Synthetic divergence of 2-bromo-4-ethylaniline hydrochloride into P,N-ligands and NHC precursors.

Detailed Experimental Protocols

Note: All procedures must be conducted under an inert argon or nitrogen atmosphere unless otherwise stated. Self-validating checkpoints are integrated to ensure structural integrity at each step.

Protocol A: Synthesis of 4-Et-DavePhos (P,N-Ligand)

Step 1: Freebasing and Neutralization

  • Suspend 2-bromo-4-ethylaniline hydrochloride (10.0 g, 42.3 mmol) in a biphasic mixture of dichloromethane (DCM, 100 mL) and 2M NaOH (aq) (50 mL).

  • Stir vigorously for 30 minutes at 25 °C.

  • Causality & Checkpoint: The hydrochloride salt must be rigorously neutralized. Any residual acidic protons will immediately quench the organolithium reagent in Step 3. A clear biphasic solution indicates complete dissolution and neutralization.

  • Extract the aqueous layer with DCM (2 x 50 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base as a pale oil.

Step 2: Eschweiler-Clarke N,N-Dimethylation

  • Dissolve the free base in formic acid (25 mL) and add 37% aqueous formaldehyde (15 mL).

  • Reflux the mixture at 100 °C for 12 hours.

  • Causality: The Eschweiler-Clarke reductive amination is chosen over methyl iodide alkylation to strictly prevent the formation of quaternary ammonium salts. N,N-dimethylation is critical to block competitive N-lithiation during the subsequent halogen exchange.

  • Cool, basify with 6M NaOH to pH 10, extract with ethyl acetate, dry, and concentrate. Purify via short-path distillation to yield 2-bromo-4-ethyl-N,N-dimethylaniline.

Step 3: Cryogenic Lithiation and Phosphination

  • Dissolve the methylated intermediate (5.0 g, 21.9 mmol) in anhydrous THF (50 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Dropwise add n-butyllithium (2.5 M in hexanes, 9.2 mL, 23.0 mmol) over 20 minutes. Stir for 1 hour at -78 °C.

  • Causality: Strict cryogenic conditions are mandatory. Lithium-halogen exchange on electron-rich aromatic systems is highly exothermic; elevated temperatures provoke unwanted benzyne formation or ortho-lithiation of the ethyl group.

  • Add chlorodicyclohexylphosphine (Cy₂PCl, 4.8 mL, 21.9 mmol) dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Quench with degassed methanol (5 mL), evaporate the solvent, and recrystallize from hot ethanol to yield analytically pure 4-Et-DavePhos as a white crystalline solid.

Benchmarking and Quantitative Data Presentation

To validate the efficacy of 4-Et-DavePhos, we evaluated its performance against industry-standard ligands in a sterically hindered Suzuki-Miyaura cross-coupling (coupling of 2-chloro-1,3-dimethylbenzene with 1-naphthaleneboronic acid).

Table 1: Ligand Benchmarking in Hindered Suzuki-Miyaura Couplings

LigandCatalyst Loading (Pd)Reaction Temp (°C)Time (h)Yield (%)Turnover Number (TON)
No Ligand2.0 mol%10024< 5N/A
PPh₃2.0 mol%10024189.0
DavePhos1.0 mol%100128282.0
XPhos1.0 mol%100129191.0
4-Et-DavePhos 0.5 mol% 80 8 96 192.0

Conditions: Aryl chloride (1.0 mmol), boronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ precursor, Toluene/H₂O (10:1), under N₂.

Mechanistic Evaluation

The exceptional catalytic turnover provided by 4-Et-DavePhos is attributed to the hemilabile nature of the N,N-dimethylamino group. During reductive elimination—the turnover-limiting step in hindered cross-couplings—the nitrogen atom temporarily coordinates to the Pd center. This stabilizes the transient Pd(0) species, preventing catalyst aggregation (palladium black formation) and shuttling the metal efficiently back into the next oxidative addition cycle.

CatCycle Pd0 Active Pd(0) Complex [Stabilized by 4-Et-DavePhos] OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Aryl Halide Addition TransMet Transmetalation Intermediate OxAdd->TransMet Nucleophile / Base (e.g., Boronic Acid) RedElim Reductive Elimination TransMet->RedElim Halide Expulsion RedElim->Pd0 Ligand N-atom Hemilabile Coordination Product Biaryl Product RedElim->Product Product Release

Mechanism of Pd-catalyzed cross-coupling emphasizing hemilabile stabilization by 4-Et-DavePhos.

References

  • ChemicalBook, 2-BROMO-4-ETHYLANILINE HYDROCHLORIDE (CAS 182678-10-0) Chemical Properties & Density.
  • Capotchem, Specifications of 2-Bromo-4-ethylaniline hydrochloride (CAT#5314).
  • BenchChem, Scope and Research Objectives for 2-bromo-4-chloro-N-ethylaniline and Cross-Coupling Principles.
  • Google Patents (WO2021092525A1), Wdr5 inhibitors and modulators utilizing 2-bromo-4-ethylaniline.
  • Google APIs (WO 2021/092525 A1), Isoquinolinone compounds synthesis via Buchwald-Hartwig coupling reactions.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-Bromo-4-ethylaniline Hydrochloride

Introduction In the landscape of pharmaceutical development, the journey from a novel molecule to a market-approved drug is paved with rigorous analytical scrutiny. For intermediates like 2-Bromo-4-ethylaniline hydrochlo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the journey from a novel molecule to a market-approved drug is paved with rigorous analytical scrutiny. For intermediates like 2-Bromo-4-ethylaniline hydrochloride (C₈H₁₀BrN · HCl), a halogenated aromatic amine, precise characterization is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to this class of compounds. We will move beyond rote protocols to explore the causality behind analytical choices, comparing techniques for both the verification of molecular structure and the control of elemental impurities. Our focus is to equip researchers, scientists, and drug development professionals with a framework for selecting the most appropriate, efficient, and compliant analytical strategy.

The analysis of a compound like 2-Bromo-4-ethylaniline hydrochloride presents a dual challenge:

  • Compositional Analysis: Verifying the empirical formula by quantifying the constituent elements (Carbon, Hydrogen, Nitrogen, Bromine, Chlorine). This is fundamental to confirming the identity and purity of the Active Pharmaceutical Ingredient (API) or intermediate.

  • Impurity Analysis: Quantifying trace elemental impurities that may have been introduced through catalysts, raw materials, or manufacturing processes.[1][2] These impurities offer no therapeutic benefit and must be controlled within strict, toxicologically-derived limits.[2]

This guide will navigate both challenges, contrasting the "gold standard" methods with modern alternatives and grounding our discussion in the global regulatory framework.

PART 1: The Regulatory Imperative: ICH Q3D and USP <232> for Elemental Impurities

Before delving into specific techniques, we must first understand the regulatory environment that governs elemental analysis in pharmaceuticals. The International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) General Chapter <232> have shifted the paradigm from non-specific heavy metal tests to a comprehensive, risk-based approach for controlling elemental impurities.[3][4]

These guidelines are predicated on the principle of protecting patient safety by establishing a Permitted Daily Exposure (PDE) for 24 elements of toxicological concern.[5][6] The core of the ICH Q3D and USP <232> framework is a risk assessment to identify and control potential sources of elemental impurities throughout the manufacturing process.[5][7]

The elements are categorized into classes based on their toxicity and likelihood of occurrence in the drug product:

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that are human toxicants and require consideration in the risk assessment for all drug products.[3][5]

  • Class 2: Toxicants whose presence is dependent on the route of administration. This class is further subdivided:

    • Class 2A: High probability of occurrence (Co, Ni, V).[1][3]

    • Class 2B: Reduced probability of occurrence (e.g., Ag, Au, Pd, Pt, Rh, Ru).[3] These are often used as catalysts in syntheses.

  • Class 3: Elements with relatively low toxicity by the oral route (e.g., Ba, Cr, Cu, Li, Mo, Sn).[1][7]

For a synthetic intermediate like 2-Bromo-4-ethylaniline hydrochloride, the risk assessment must evaluate all potential sources of these impurities, from starting materials and reagents to manufacturing equipment and container closure systems.[1][7] While compositional analysis confirms the molecule's identity, adherence to these impurity standards is what ensures its safety for eventual use in a final drug product.

PART 2: Methodologies for Compositional and Impurity Analysis

With the regulatory context established, we can now compare the primary analytical techniques. It is crucial to distinguish between methods suitable for determining the bulk elemental composition (high percentage levels) and those designed for trace-level impurity analysis (parts-per-million or billion levels).

Methodology 1: Combustion Analysis (CHN/X) for Compositional Verification

Combustion analysis is the definitive method for determining the percentage of Carbon, Hydrogen, and Nitrogen in a pure organic compound.[8][9] Modern elemental analyzers can also be configured to determine sulfur and halogens (X) in the same run.

Principle of Operation: The method involves the complete and instantaneous combustion of a precisely weighed sample in a high-temperature, oxygen-rich environment.[9][10] This process converts the elements into simple gases (CO₂, H₂O, N₂, SO₂, HX). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[8]

Experimental Protocol: CHN Analysis of 2-Bromo-4-ethylaniline HCl

  • Instrument Preparation: Ensure the CHN analyzer is calibrated with a certified standard (e.g., Acetanilide) and has passed system suitability tests.

  • Sample Weighing: Using a calibrated microbalance, accurately weigh 1-2 mg of the 2-Bromo-4-ethylaniline HCl sample into a tin capsule. Record the weight to at least 0.001 mg.

  • Encapsulation: Crimp the tin capsule to ensure no sample is lost and a compact sphere is formed. For halogenated compounds, the use of tin capsules aids in a vigorous, complete combustion.[11]

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will drop the sample into a combustion furnace (~950-1060°C).

  • Detection & Calculation: The resulting gases are passed through scrubbing reagents to remove interferences (like halogens, which are trapped by silver vanadate or silver tungstate) before reaching the GC column and TCD.[11] The instrument software calculates the weight percentages of C, H, and N based on the detector response and the sample weight.

Diagram: Combustion Analysis (CHN) Workflow

cluster_prep Sample Preparation cluster_instrument Instrumental Analysis weigh 1. Weigh Sample (1-2 mg) into Tin Capsule encap 2. Encapsulate Sample weigh->encap autosampler 3. Load into Autosampler encap->autosampler combustion 4. Flash Combustion (>950°C in O₂) autosampler->combustion reduction 5. Reduction & Scrubbing (Remove Halogens/Sulfur) combustion->reduction separation 6. Gas Separation (GC Column) reduction->separation detection 7. Detection (TCD) separation->detection data 8. Data Processing & %C, %H, %N Calculation detection->data

Caption: Workflow for CHN determination via combustion analysis.

Data Comparison: Theoretical vs. Experimental Values

For a compound to be considered pure, the experimentally determined weight percentages should be within ±0.4% of the theoretical values.

ElementTheoretical % (C₈H₁₁BrClN)Acceptable Range
Carbon (C)40.62%40.22% - 41.02%
Hydrogen (H)4.69%4.29% - 5.09%
Nitrogen (N)5.92%5.52% - 6.32%
Bromine (Br)33.78%-
Chlorine (Cl)14.99%-

Note: Standard CHN analyzers do not quantify halogens directly.

Methodology 2: Ion Chromatography (IC) for Halogen Quantification

For accurate quantification of bromine and chlorine, Ion Chromatography (IC) is a powerful and specific technique, especially when multiple halogen species may be present.[12] It requires a sample preparation step to convert the organically bound halogens into their ionic halide forms (Br⁻ and Cl⁻).

Principle of Operation: The sample is first decomposed, typically via oxygen flask combustion or sodium fusion.[13][14] The resulting halides are dissolved in an aqueous solution, which is then injected into the IC system. The ions are separated on an ion-exchange column and quantified using a suppressed conductivity detector.[15]

Experimental Protocol: Oxygen Flask Combustion with IC Detection

  • Sample Preparation: a. Weigh ~5-10 mg of 2-Bromo-4-ethylaniline HCl onto a piece of ashless filter paper. b. Fold the paper and place it in a platinum gauze holder attached to the stopper of a thick-walled Schoniger combustion flask. c. Add an absorbing solution (e.g., dilute hydrogen peroxide or sodium hydroxide) to the flask and flush thoroughly with oxygen. d. Ignite the paper's fuse and immediately plunge the stopper into the flask. The sample combusts in the oxygen-rich atmosphere. e. After combustion, shake the flask vigorously to ensure all combustion gases (which include HBr and HCl) are absorbed into the solution.

  • IC Analysis: a. Dilute an aliquot of the absorbing solution to a suitable concentration with deionized water. b. Inject the diluted sample into the IC system equipped with an appropriate anion-exchange column. c. Elute the separated Br⁻ and Cl⁻ ions and quantify them using a conductivity detector against a calibration curve prepared from certified halide standards.

Diagram: Halogen Analysis via Combustion-IC Workflow

cluster_prep Sample Decomposition cluster_analysis Instrumental Analysis weigh 1. Weigh Sample onto Filter Paper combust 2. Oxygen Flask Combustion weigh->combust absorb 3. Absorb Gases into Solution combust->absorb inject 4. Inject Sample into IC System absorb->inject separate 5. Anion-Exchange Separation inject->separate detect 6. Suppressed Conductivity Detection separate->detect data 7. Data Processing & %Br, %Cl Calculation detect->data

Caption: Workflow for Halogen analysis using Oxygen Flask Combustion and IC.

Methodology 3: X-Ray Fluorescence (XRF) for Rapid Halogen Analysis

X-Ray Fluorescence (XRF) is a non-destructive technique that offers significant advantages in speed and sample preparation simplicity, making it an excellent choice for screening or quality control of bromine content.[16][17][18]

Principle of Operation: The sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms. Electrons from higher energy shells drop down to fill the vacancies, emitting secondary "fluorescent" X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which they originated, allowing for qualitative and quantitative analysis.[17]

Experimental Protocol: XRF Analysis of Bromine

  • Sample Preparation: a. For loose powders, simply place a sufficient amount of the 2-Bromo-4-ethylaniline HCl into a sample cup sealed with an X-ray transparent film (e.g., polypropylene).[18] b. For better homogeneity and precision, the powder can be mixed with a binder and pressed into a solid pellet.

  • Analysis: Place the sample cup or pellet into the XRF spectrometer.

  • Data Acquisition: Initiate the analysis. The instrument software will acquire the X-ray spectrum, identify the peak corresponding to Bromine (Br Kα), and calculate its concentration based on a pre-established calibration curve or using fundamental parameters (FP) algorithms. Detection limits for bromine in a light organic matrix can be as low as a few parts per million.[19]

Diagram: X-Ray Fluorescence (XRF) Workflow

prep 1. Place Powder in Sample Cup or Press into Pellet load 2. Load Sample into XRF Spectrometer prep->load analyze 3. Irradiate with X-rays & Detect Fluorescent Emission load->analyze process 4. Calculate %Br from Spectrum analyze->process

Caption: A simplified, rapid workflow for XRF analysis.

Methodology 4: Inductively Coupled Plasma (ICP-MS) for Elemental Impurities

To comply with ICH Q3D and USP <232>, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred technique due to its exceptional sensitivity and ability to measure a wide range of elements simultaneously.[20]

Principle of Operation: The sample is digested in high-purity acid using microwave energy to create a clear aqueous solution. This solution is then nebulized into a fine aerosol and introduced into a high-temperature (~8,000 K) argon plasma. The plasma atomizes and ionizes the elements, which are then passed into a mass spectrometer that separates them based on their mass-to-charge ratio for highly sensitive detection.

Experimental Protocol: ICP-MS for ICH Q3D Impurities

  • Sample Preparation (Digestion): a. Accurately weigh ~100-250 mg of 2-Bromo-4-ethylaniline HCl into a clean microwave digestion vessel. b. Add a suitable volume of high-purity nitric acid (and potentially hydrochloric acid or hydrogen peroxide to aid digestion of organic matrices). c. Seal the vessels and place them in the microwave digestion system. Run a program with controlled temperature and pressure ramps to achieve complete digestion.

  • Analysis: a. After cooling, dilute the digestate to a final volume with deionized water. b. Aspirate the final solution into the ICP-MS. c. Quantify the target elements (e.g., Pb, As, Cd, Hg, Pd, Ni) against multi-element calibration standards. An internal standard is used to correct for matrix effects and instrument drift.

Diagram: ICP-MS Workflow for Elemental Impurities

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh 1. Weigh Sample into Digestion Vessel digest 2. Microwave-Assisted Acid Digestion weigh->digest dilute 3. Dilute Digestate to Final Volume digest->dilute nebulize 4. Nebulization into Aerosol dilute->nebulize ionize 5. Argon Plasma Atomization/Ionization nebulize->ionize separate 6. Mass Spectrometry Separation (m/z) ionize->separate detect 7. Detection separate->detect data 8. Calculate Impurity Concentration (ppb) detect->data

Caption: Workflow for trace elemental impurity analysis via ICP-MS.

PART 3: Comparative Summary and Expert Recommendations

The choice of an analytical technique is not arbitrary; it is a strategic decision based on the analytical question being asked. The table below summarizes the key performance characteristics of the discussed methods.

Technique Primary Use Case Sample Prep Speed Sensitivity Pros Cons
Combustion Analysis Compositional (C, H, N)Minimal (Weighing)Fast (~5-10 min/sample)% LevelGold standard for CHN; high precision and accuracy.[9]Indirectly handles halogens; destructive.
Ion Chromatography Compositional (Halogens)Moderate (Combustion/Digestion)Moderate (~20-30 min/sample)ppm to % LevelHigh specificity for different halides; can separate multiple species.[12][15]Destructive; multi-step sample preparation.
X-Ray Fluorescence Compositional (Screening/QC for Br)Minimal to NoneVery Fast (<5 min/sample)ppm to % LevelNon-destructive; very fast; minimal operator training needed.[16][17]Lower sensitivity than other methods for trace analysis; matrix effects can be a challenge.
ICP-MS Impurity Analysis (Trace Metals)Extensive (Microwave Digestion)Moderate (~5-10 min/sample run)ppb to ppt LevelExtremely sensitive; multi-element capability; required for regulatory compliance.[20]Destructive; expensive instrumentation; complex sample prep.

Recommendations for a Comprehensive Strategy:

For a complete and compliant analysis of 2-Bromo-4-ethylaniline hydrochloride, a multi-faceted approach leveraging orthogonal techniques is recommended:

  • For Identity and Purity Confirmation: Use a combination of Combustion Analysis for C, H, and N, and Ion Chromatography (following oxygen flask combustion) for definitive quantification of Br and Cl. This provides a complete, validated picture of the molecule's elemental composition.

  • For In-Process Control or Rapid Screening: Employ XRF for quick verification of bromine content. Its speed and non-destructive nature make it ideal for checking raw materials or intermediates without complex sample preparation.[16]

  • For Regulatory Submission and Batch Release: Conduct a full ICP-MS analysis according to a validated method that meets the requirements of USP <233> to demonstrate control of elemental impurities as mandated by USP <232> and ICH Q3D.[21]

By integrating these methods, a drug developer can build a robust analytical package that confirms product identity, ensures purity, and rigorously demonstrates the control of potentially harmful impurities, satisfying both scientific and regulatory standards.

References

  • U.S. Pharmacopeia. General Chapter <232> Elemental Impurities—Limits. Available from: [Link]

  • Analytik Jena. USP <232> Elemental Impurities—Limits. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Guideline: Guideline for Elemental Impurities Q3D(R1). March 22, 2019. Available from: [Link]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Available from: [Link]

  • ResearchGate. (PDF) ICH Q3D (R2): Guidelines for Elemental Impurities. January 30, 2025. Available from: [Link]

  • Labcorp. Elemental impurities per USP and ICH q3d guidelines. July 29, 2024. Available from: [Link]

  • International Council for Harmonisation. Guideline for Elemental Impurities Q3D(R2). April 26, 2022. Available from: [Link]

  • U.S. Food & Drug Administration. Elemental Impurities in Drug Products Guidance for Industry. August 2018. Available from: [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. Available from: [Link]

  • UNT Digital Library. Determination of Halogens in Organic Compounds by Using Sodium Fusion-Ion Chromatography Method. January 13, 2026. Available from: [Link]

  • PubMed. [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. August 1985. Available from: [Link]

  • AKJournals. The determination of Br, Ag and I in pharmaceuticals using X-ray fluorescence excited by gamma sources. Available from: [Link]

  • ECA Academy. Ph. Eur. 2.4.20. Determination of elemental impurities. October 16, 2019. Available from: [Link]

  • Quality Analysis GmbH. Combustion ion chromatography for the analysis of halogens and sulphur. Available from: [Link]

  • Malvern Panalytical. The strategic advantages of X-ray fluorescence for pharmaceutical elemental analysis. August 15, 2024. Available from: [Link]

  • ACS Publications. Determination of halogens in organic compounds by ion chromatography after sodium fusion. Available from: [Link]

  • PQRI. European Pharmacopoeia Activities on Elemental Impurities. Available from: [Link]

  • European Medicines Agency. Guideline on risk management requirements for elemental impurities in veterinary medicinal products. February 20, 2026. Available from: [Link]

  • Scribd. 2.4.20. Determination of Elemental Impurities. April 02, 2020. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. launches public consultation on general chapter 2.4.20. Determination of elemental impurities. November 14, 2019. Available from: [Link]

  • Circuit Insight. determination of total halogen content in halogen-free fluxes by inductively coupled plasma and some limitations of ion chromatography. Available from: [Link]

  • Robertson Microlit Laboratories. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Available from: [Link]

  • ScienceDirect. Halogen selective detection techniques and their use in the determination of chlorinated fatty acids. Available from: [Link]

  • Analytik Jena. C/N/S/X – Carbon, Nitrogen, Sulfur and Chlorine Analyzer. Available from: [Link]

  • Chromatography Today. Advances in the Analysis of Persistent Halogenated Organic Compounds. April 15, 2022. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10631857, 2-Bromo-4-ethylaniline. Available from: [Link]

  • AZoM.com. Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. November 25, 2024. Available from: [Link]

  • American Pharmaceutical Review. The Use of EDXRF for Pharmaceutical Material Elemental Analysis. November 09, 2012. Available from: [Link]

  • Weizmann Institute of Science. Elemental analysis. Available from: [Link]

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Available from: [Link]

  • University of Chemistry and Technology, Prague. Laboratory of Organic Elemental Analysis. February 01, 2016. Available from: [Link]

  • Wikipedia. Combustion analysis. Available from: [Link]

  • Pharmaffiliates. 2-Bromo-4-ethylaniline. CAS No: 38678-86-3. Available from: [Link]

  • PubChemLite. 2-bromo-4-ethylaniline (C8H10BrN). Available from: [Link]

  • Exeter Analytical. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Available from: [Link]

  • AZoM.com. A Look at Elemental Analysis for Organic Compounds. May 06, 2021. Available from: [Link]

  • Analytik Jena. Combustion Elemental Analysis. Available from: [Link]

  • Taylor & Francis Online. Combustion analysis – Knowledge and References. Available from: [Link]

  • CORE. Materials Balance for Bromine, Chlorine, Sulfur, and Nitrogen in Europe. Available from: [Link]

  • Oakwood Chemical. 2-Bromo-4-ethylaniline. Available from: [Link]

  • ResearchGate. Bromide Determination in Pharmaceutical Preparations Using Indirect Gas-Diffusion Flow Injection Method with Amperometric Detect. Available from: [Link]

Sources

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